molecular formula C14H19NO B2981739 1-(4-Isopropylphenyl)-3,3-dimethyl-2-azetanone CAS No. 303986-04-1

1-(4-Isopropylphenyl)-3,3-dimethyl-2-azetanone

Cat. No.: B2981739
CAS No.: 303986-04-1
M. Wt: 217.312
InChI Key: UJUNCTOWNRMMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Isopropylphenyl)-3,3-dimethyl-2-azetanone is an organic compound characterized by its unique azetane ring structure

Preparation Methods

The synthesis of 1-(4-Isopropylphenyl)-3,3-dimethyl-2-azetanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-isopropylbenzaldehyde and 3,3-dimethyl-2-azetidinone.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

    Catalysts and Reagents: Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride. Solvents like dichloromethane or toluene are often employed to facilitate the reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency.

Chemical Reactions Analysis

1-(4-Isopropylphenyl)-3,3-dimethyl-2-azetanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions are common, where the isopropyl group can be substituted with other functional groups using reagents like bromine or nitric acid.

    Major Products: The major products formed from these reactions include substituted azetanes, alcohols, ketones, and carboxylic acids.

Scientific Research Applications

1-(4-Isopropylphenyl)-3,3-dimethyl-2-azetanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)-3,3-dimethyl-2-azetanone involves its interaction with molecular targets such as enzymes and receptors. The azetane ring structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

1-(4-Isopropylphenyl)-3,3-dimethyl-2-azetanone can be compared with similar compounds such as:

    1-(4-Isopropylphenyl)-3,3-dimethyl-2-azetidinone: This compound shares a similar structure but lacks the ketone functional group.

    4-Isopropylbenzaldehyde: A precursor in the synthesis, it differs by having an aldehyde group instead of the azetane ring.

    3,3-Dimethyl-2-azetidinone: Another precursor, it lacks the phenyl and isopropyl groups.

The uniqueness of this compound lies in its combination of the azetane ring with the isopropylphenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,3-dimethyl-1-(4-propan-2-ylphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-10(2)11-5-7-12(8-6-11)15-9-14(3,4)13(15)16/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUNCTOWNRMMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC(C2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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